

2-Methoxy-6-(trifluoromethyl)aniline physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-6-(trifluoromethyl)aniline

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An In-depth Technical Guide to the Physical Properties of **2-Methoxy-6-(trifluoromethyl)aniline**

Introduction

2-Methoxy-6-(trifluoromethyl)aniline is a fluorinated aromatic amine, a class of compounds gaining significant traction in medicinal chemistry and materials science. The strategic placement of a methoxy group, an amine, and a trifluoromethyl group on the aniline scaffold creates a unique electronic and steric environment, making it a valuable building block for novel molecular entities. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity in drug candidates.

Despite its commercial availability and synthetic utility, a consolidated public repository of experimentally verified physical properties for this specific isomer (CAS No. 133863-87-3) is notably sparse. This guide, therefore, adopts a dual approach. It presents the available foundational data while primarily focusing on the essential experimental methodologies and theoretical principles required for a comprehensive physicochemical characterization. This document is designed for researchers, scientists, and drug development professionals who may need to characterize this compound or similar novel structures in a laboratory setting. We will explain the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Compound Identification and Foundational Data

Accurate identification is the cornerstone of any chemical analysis. The fundamental identifiers for **2-Methoxy-6-(trifluoromethyl)aniline** are summarized below.

Identifier	Data	Source(s)
IUPAC Name	2-Methoxy-6-(trifluoromethyl)aniline	N/A
CAS Number	133863-87-3	[1][2]
Molecular Formula	C ₈ H ₈ F ₃ NO	[1][2]
Molecular Weight	191.15 g/mol	[1][2]
Physical Form	Liquid	[1]
InChI Key	GSJOHUUGUAFHKG-UHFFFAOYSA-N	[1]

Section 1: Core Physicochemical Properties: A Methodological Approach

Given the limited published data, this section outlines the standard, authoritative procedures for determining the key physical properties of liquid-phase compounds like **2-Methoxy-6-(trifluoromethyl)aniline**.

Boiling Point Determination

The boiling point is a critical indicator of a substance's volatility and is essential for purification via distillation. For high-boiling-point liquids, determination under reduced pressure is the standard to prevent thermal decomposition.

Causality & Rationale: Aromatic amines can be susceptible to oxidation and degradation at high temperatures. Vacuum distillation lowers the boiling point, enabling a safer and cleaner purification process. The boiling point of the related compound, 2-Fluoro-6-(trifluoromethyl)aniline, is 155 °C at atmospheric pressure, suggesting our target compound will also have a relatively high boiling point.[3]

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

- **Apparatus Setup:** Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
- **Sample Charging:** Place the liquid sample (5-10 mL) and a magnetic stir bar into the distilling flask.
- **System Evacuation:** Connect the apparatus to a vacuum pump with a vacuum gauge and a cold trap in line. Gradually evacuate the system to the desired pressure (e.g., 10 mmHg).
- **Heating:** Begin stirring and gently heat the distilling flask using a heating mantle.
- **Observation:** Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the measured pressure.
- **Correction (Optional):** If an atmospheric boiling point is desired, it can be estimated from the low-pressure data using a pressure-temperature nomograph.

Density Measurement

Density is a fundamental physical property used in quality control, material characterization, and conversion between mass and volume.

Causality & Rationale: A pycnometer, or specific gravity bottle, provides a highly accurate method for determining the density of a liquid by precisely measuring the weight of a known volume. The density of the analogous 2-Fluoro-6-(trifluoromethyl)aniline is 1.388 g/mL at 25 °C, indicating that heavy fluorine atoms contribute significantly to the molecular density.^[3]

Experimental Protocol: Density Measurement using a Pycnometer

- **Preparation:** Clean and thoroughly dry a pycnometer of known volume (e.g., 5 mL).
- **Tare Weight:** Weigh the empty, dry pycnometer on an analytical balance (m_1).
- **Sample Filling:** Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Thermostat the filled pycnometer to a constant temperature (e.g., 25.0 °C) and

carefully adjust the volume to the calibration mark.

- **Sample Weight:** Weigh the filled pycnometer (m_2).
- **Calculation:** Calculate the density (ρ) using the formula: $\rho = (m_2 - m_1) / V$ where V is the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance. It is a highly sensitive property used for identifying and assessing the purity of liquid samples.

Causality & Rationale: The refractive index is directly related to the electronic structure of the molecule. An Abbe refractometer is the standard instrument for this measurement due to its high precision and small sample volume requirement. The measurement is temperature-dependent, so precise temperature control is crucial for reproducibility.

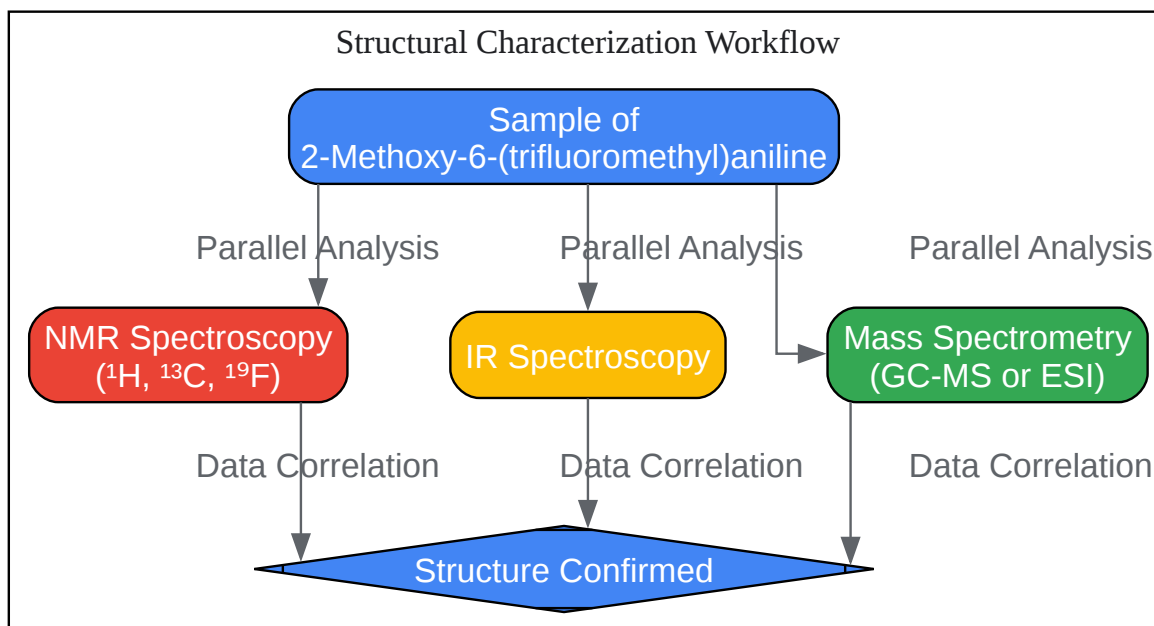
Experimental Protocol: Measurement using an Abbe Refractometer

- **Calibration:** Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
- **Sample Application:** Place a few drops of the liquid sample onto the prism of the refractometer.
- **Measurement:** Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C or 25 °C).
- **Reading:** Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale.
- **Reporting:** Report the refractive index along with the temperature and the wavelength of light used (e.g., n^{20}_D , where 20 is the temperature in Celsius and D refers to the sodium D-line).

Section 2: Spectroscopic and Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following techniques are essential for the characterization of **2-Methoxy-6-**

(trifluoromethyl)aniline.



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Caption: Workflow for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Causality & Rationale: Each unique nucleus (^1H , ^{13}C , ^{19}F) in the molecule resonates at a different frequency, providing information about its chemical environment, connectivity, and multiplicity. For this compound, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

Expected Spectral Features:

- ^1H NMR:
 - Aromatic Region (approx. 6.5-7.5 ppm): Three signals corresponding to the three protons on the aromatic ring. Their chemical shifts and coupling patterns (doublets, triplets) will be

dictated by the electronic effects of the three different substituents.

- Methoxy Signal (approx. 3.8-4.0 ppm): A sharp singlet, integrating to 3 protons.
- Amine Signal (approx. 3.5-5.0 ppm): A broad singlet, integrating to 2 protons. Its position can be variable and it may exchange with D₂O.
- ¹³C NMR:
 - Aromatic Region (approx. 110-160 ppm): Six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The carbon attached to the CF₃ group will likely appear as a quartet due to C-F coupling.
 - Methoxy Carbon (approx. 55-60 ppm): A single peak for the -OCH₃ carbon.
 - CF₃ Carbon (approx. 120-130 ppm): A prominent quartet due to strong one-bond C-F coupling.
- ¹⁹F NMR:
 - This is a crucial experiment for any fluorinated compound. A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift will be indicative of the electronic environment on the aromatic ring.

Experimental Protocol: Sample Preparation for NMR

- Sample Preparation: Accurately weigh approximately 5-10 mg of the liquid sample into an NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette.
- Homogenization: Cap the tube and invert it several times to ensure the solution is homogeneous.
- Analysis: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Causality & Rationale: Specific bonds (N-H, C-H, C=C, C-O, C-F) vibrate at characteristic frequencies. The presence and position of absorption bands in the IR spectrum serve as a molecular fingerprint for the compound's functional groups.

Expected Key Absorption Bands:

- **N-H Stretch ($3300\text{-}3500\text{ cm}^{-1}$):** Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH_2) group.
- **C-H Stretch (Aromatic & Aliphatic, $2850\text{-}3100\text{ cm}^{-1}$):** Signals corresponding to the C-H bonds of the aromatic ring and the methoxy group.
- **C=C Stretch (Aromatic, $1450\text{-}1600\text{ cm}^{-1}$):** Multiple sharp bands characteristic of the benzene ring.
- **C-F Stretch ($1100\text{-}1350\text{ cm}^{-1}$):** Very strong and prominent absorption bands due to the highly polar C-F bonds of the trifluoromethyl group.
- **C-O Stretch ($1000\text{-}1250\text{ cm}^{-1}$):** A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group.

Experimental Protocol: Acquiring a Neat Liquid IR Spectrum

- **Preparation:** Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- **Sample Application:** Apply one drop of the neat liquid sample to the surface of one salt plate.
- **Assembly:** Place the second salt plate on top, spreading the liquid into a thin film.
- **Analysis:** Place the assembled plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the fragmentation pattern of a molecule, further confirming its identity.

Causality & Rationale: In the mass spectrometer, molecules are ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. The parent ion peak confirms the molecular weight, while the fragmentation pattern offers clues about the molecule's structure.

Expected Results:

- **Molecular Ion (M^+):** A strong peak at $m/z = 191$, corresponding to the molecular weight of the compound.
- **Key Fragments:** Potential fragmentation could involve the loss of a methyl group ($-CH_3$) from the methoxy ether ($M-15$ peak at $m/z = 176$) or loss of a fluorine atom.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
- **Separation & Analysis:** The compound will travel through the GC column and then enter the mass spectrometer, where it will be ionized and detected.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **2-Methoxy-6-(trifluoromethyl)aniline** should always be consulted, general precautions for this class of chemicals should be observed. Anilines can be toxic if inhaled, swallowed, or absorbed through the skin.^{[4][5]} Fluorinated organic compounds may also present unique hazards.

General Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
- Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5]
- Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
- Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

2-Methoxy-6-(trifluoromethyl)aniline is a valuable synthetic intermediate whose full physicochemical profile requires careful experimental determination. This guide provides the necessary authoritative framework for such a characterization. By employing the standard methodologies of boiling point determination, density and refractive index measurement, and comprehensive spectroscopic analysis (NMR, IR, MS), researchers can confidently verify the identity, purity, and properties of this compound. Adherence to these protocols ensures the generation of reliable, high-quality data crucial for success in research and development endeavors.

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- To cite this document: BenchChem. [2-Methoxy-6-(trifluoromethyl)aniline physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181450#2-methoxy-6-trifluoromethyl-aniline-physical-properties]

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